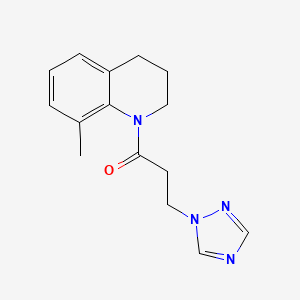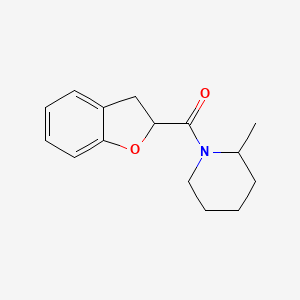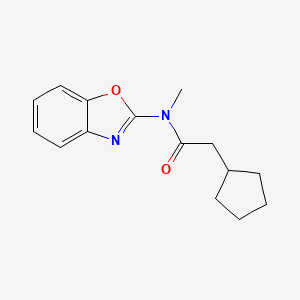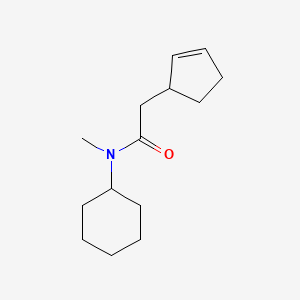![molecular formula C16H17NO2S B7507221 [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B7507221.png)
[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone, also known as MPTM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPTM belongs to a class of compounds called morpholinyl-thiophenes, which have been found to have various biological activities.
Mechanism of Action
The mechanism of action of [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation, as well as the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways. [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways, which can help researchers better understand the underlying mechanisms of various diseases and develop new treatments. However, one of the limitations of using [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone is its potential toxicity, which can limit its use in certain experiments and require careful monitoring of dosage and exposure.
Future Directions
There are several future directions for research on [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in other scientific research areas, such as immunology and infectious diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and exposure of [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone in different experimental settings, as well as its potential side effects and toxicity in humans.
Synthesis Methods
[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone can be synthesized using a multi-step process that involves the reaction of 4-methylbenzaldehyde with thiophene-2-carbaldehyde, followed by the reaction of the resulting compound with morpholine and then with methyl chloroformate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been used as a lead compound to design and synthesize new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
[3-(4-methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-2-4-13(5-3-12)14-6-11-20-15(14)16(18)17-7-9-19-10-8-17/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINROMLICUJICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)

![Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7507160.png)



![N-[(2-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507192.png)
![3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7507196.png)

![Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507229.png)


